molecular formula C5H10N4O2 B061727 4,5-Diamino-1-(2-hydroxyethyl)-1H-pyrazol-3(2H)-one CAS No. 175700-82-0

4,5-Diamino-1-(2-hydroxyethyl)-1H-pyrazol-3(2H)-one

Katalognummer: B061727
CAS-Nummer: 175700-82-0
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: WOEOFDCHIXMRHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one: is a heterocyclic compound with a pyrazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino and hydroxyethyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Alkylated or acylated pyrazolones.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is studied for its potential as an enzyme inhibitor or as a ligand for metal ions in biochemical assays.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

    3,4-Diaminopyrazole: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.

    2-Hydroxyethylpyrazolone: Lacks the amino groups, reducing its potential for forming hydrogen bonds and other interactions.

Uniqueness: 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

175700-82-0

Molekularformel

C5H10N4O2

Molekulargewicht

158.16 g/mol

IUPAC-Name

3,4-diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one

InChI

InChI=1S/C5H10N4O2/c6-3-4(7)9(1-2-10)8-5(3)11/h10H,1-2,6-7H2,(H,8,11)

InChI-Schlüssel

WOEOFDCHIXMRHV-UHFFFAOYSA-N

SMILES

C(CO)N1C(=C(C(=O)N1)N)N

Kanonische SMILES

C(CO)N1C(=C(C(=O)N1)N)N

Synonyme

3H-Pyrazol-3-one, 4,5-diamino-1,2-dihydro-1-(2-hydroxyethyl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.